4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with diketones to form the pyrazole ring.
Cyclization Reactions: Formation of the pyrrolo ring through intramolecular cyclization.
Functional Group Modifications: Introduction of the tetrahydrofuran-2-ylmethyl group through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.
Purification Techniques: Employing chromatography and recrystallization to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.
Medicine
In medicine, heterocyclic compounds are often explored for their therapeutic potential. This compound may have applications in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H29N3O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H29N3O5/c1-3-32-20-12-11-16(14-21(20)33-4-2)25-22-23(18-9-5-6-10-19(18)30)27-28-24(22)26(31)29(25)15-17-8-7-13-34-17/h5-6,9-12,14,17,25,30H,3-4,7-8,13,15H2,1-2H3,(H,27,28) |
InChI Key |
YZUHBATUQKCJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OCC |
Origin of Product |
United States |
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